[(4-Methoxy-3-nitrophenyl)methyl](methyl)amine hydrochloride
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Overview
Description
(4-Methoxy-3-nitrophenyl)methylamine hydrochloride is an organic compound with the molecular formula C9H13ClN2O3. It is a derivative of aniline, featuring a methoxy group and a nitro group on the benzene ring, as well as a methylamine substituent. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3-nitrophenyl)methylamine hydrochloride typically involves the nitration of 4-methoxytoluene to introduce the nitro group, followed by the reduction of the nitro group to an amine. The methylation of the amine group is then carried out using methyl iodide or a similar methylating agent. Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-3-nitrophenyl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-nitrobenzylamine.
Reduction: Formation of 4-methoxy-3-aminobenzylamine.
Substitution: Formation of various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
(4-Methoxy-3-nitrophenyl)methylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Methoxy-3-nitrophenyl)methylamine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the methoxy group can influence the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-nitrobenzylamine: Lacks the methyl group on the amine.
4-Methoxy-3-nitroaniline: Lacks the benzyl group.
4-Methoxy-3-nitrobenzyl chloride: Contains a chloride instead of an amine group.
Uniqueness
(4-Methoxy-3-nitrophenyl)methylamine hydrochloride is unique due to the presence of both a methoxy and a nitro group on the benzene ring, as well as a methylamine substituent. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research.
Properties
IUPAC Name |
1-(4-methoxy-3-nitrophenyl)-N-methylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.ClH/c1-10-6-7-3-4-9(14-2)8(5-7)11(12)13;/h3-5,10H,6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHKSPISAWUBFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C=C1)OC)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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